1'-Benzylcinchonan-1'-ium-9-ol

Description

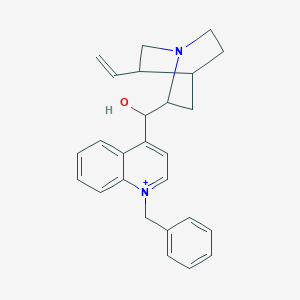

1'-Benzylcinchonan-1'-ium-9-ol is a quaternary ammonium derivative of cinchona alkaloids, characterized by a benzyl group substituted at the 1' position of the cinchonan backbone. The compound retains the hydroxyl group at the 9-position, a hallmark of cinchona-based structures, which are historically significant for their antimalarial and chiral recognition properties. The benzyl substitution likely enhances lipophilicity and alters stereoelectronic properties compared to non-benzylated analogs, impacting solubility and biological activity.

Properties

Molecular Formula |

C26H29N2O+ |

|---|---|

Molecular Weight |

385.5g/mol |

IUPAC Name |

(1-benzylquinolin-1-ium-4-yl)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol |

InChI |

InChI=1S/C26H29N2O/c1-2-20-18-28-14-12-21(20)16-25(28)26(29)23-13-15-27(17-19-8-4-3-5-9-19)24-11-7-6-10-22(23)24/h2-11,13,15,20-21,25-26,29H,1,12,14,16-18H2/q+1 |

InChI Key |

QANGUEGDIZBQNM-UHFFFAOYSA-N |

SMILES |

C=CC1CN2CCC1CC2C(C3=CC=[N+](C4=CC=CC=C34)CC5=CC=CC=C5)O |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=[N+](C4=CC=CC=C34)CC5=CC=CC=C5)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The table below compares 1'-Benzylcinchonan-1'-ium-9-ol with structurally related compounds from the evidence:

Key Observations :

- Substituent Impact: The benzyl group in this compound distinguishes it from other cinchona derivatives like the methoxy- and nitro-substituted analog in .

- Quaternary Ammonium vs. Neutral Backbones : The cationic quaternary ammonium center in this compound contrasts with the neutral dihydro backbone of the methoxy-nitro analog , which may influence ionic interactions in catalytic or biological systems.

- Salt vs. Free Base : Unlike benzathine benzylpenicillin (a dibenzylethylenediamine salt) , this compound is a quaternary ammonium compound, suggesting distinct solubility profiles and stability under physiological conditions.

Physicochemical and Functional Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

- Solubility : The benzyl group may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted cinchona derivatives .

- Chiral Recognition: Cinchona alkaloids are renowned for chiral discrimination in asymmetric synthesis. The benzyl substituent could modulate enantioselectivity by altering steric environments, as seen in modified cinchona catalysts .

- Biological Activity : Benzyl-containing compounds like benzathine benzylpenicillin exhibit prolonged action due to slow dissolution, suggesting that this compound might similarly sustain bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.